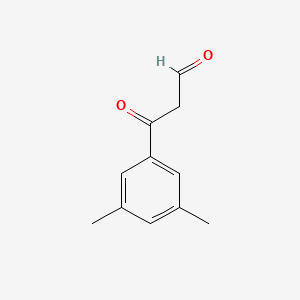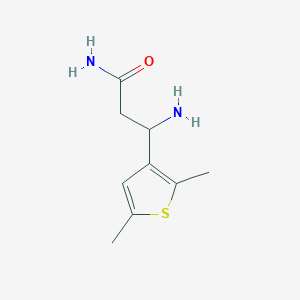
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide is an organic compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound features a thiophene ring substituted with two methyl groups and an amino group attached to a propanamide chain. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the methyl groups at the 2 and 5 positions.
Attachment of the Propanamide Chain: The amino group is introduced via a nucleophilic substitution reaction, followed by the addition of the propanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide chain can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide is not fully understood. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The thiophene ring and amino group are likely involved in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methylthiophen-3-yl)propanamide
- 3-Amino-3-(2,5-dimethylfuran-3-yl)propanamide
- 3-Amino-3-(2,5-dimethylpyrrole-3-yl)propanamide
Uniqueness
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide is unique due to the presence of the thiophene ring with two methyl groups, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings or substitution patterns.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H2,11,12) |
InChI Key |
CSPCYNIGAMDVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



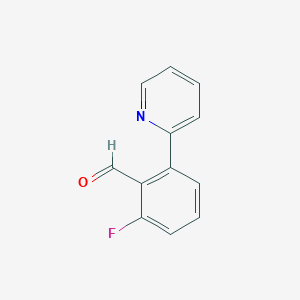

![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
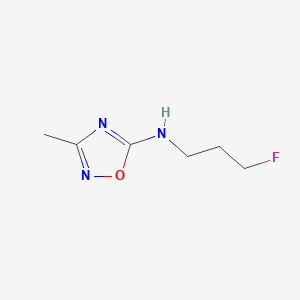
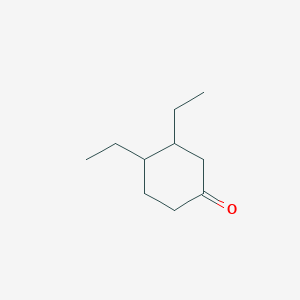
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)

![1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13314237.png)
![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)


